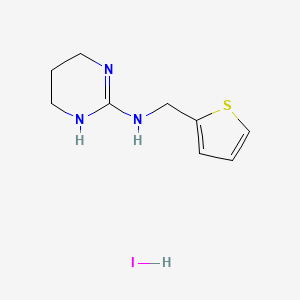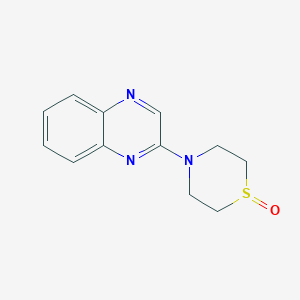![molecular formula C16H17N5O2 B7573539 N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its promising anti-cancer properties.
Wirkmechanismus
DMXAA exerts its anti-cancer effects through a complex mechanism of action. It is thought to activate the immune system, leading to the production of cytokines and other immune system molecules that can induce tumor cell death. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can limit the tumor's ability to grow and spread.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and other immune system molecules, as well as to inhibit the formation of new blood vessels in tumors. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, DMXAA has some limitations in lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that can improve the compound's pharmacokinetics and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is interest in exploring the potential use of DMXAA in combination with other cancer treatments, such as immunotherapy or targeted therapy.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the condensation of 2-acetylpyrazine with N,N-dimethylformamide dimethyl acetal, followed by the addition of indole-6-carboxylic acid. The resulting compound is then purified through a series of chromatography techniques to obtain pure DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20(2)15(22)10-21-9-13(8-18-21)19-16(23)12-4-3-11-5-6-17-14(11)7-12/h3-9,17H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPZGDSERCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)